molecular formula C31H42N4O2 B11827943 (1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate

(1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate

Cat. No.: B11827943
M. Wt: 502.7 g/mol
InChI Key: UHCWATRWIUHMPV-XIJWKTHWSA-N
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Description

The compound “(1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate” is a complex organic molecule with a unique structure. This compound features multiple chiral centers, an azido group, and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the azido group, and the final acetylation. Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro compounds, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving azido groups.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Possible applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The azido group, for example, can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    (1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate: Similar compounds may include other azido-containing cyclopenta[a]phenanthrene derivatives.

    Unique Features: The presence of multiple chiral centers and the specific arrangement of functional groups make this compound unique compared to other similar molecules.

Properties

Molecular Formula

C31H42N4O2

Molecular Weight

502.7 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3-[2-azidoprop-2-enyl(benzyl)amino]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C31H42N4O2/c1-21(33-34-32)19-35(20-23-8-6-5-7-9-23)25-14-16-30(3)24(18-25)10-11-26-27-12-13-29(37-22(2)36)31(27,4)17-15-28(26)30/h5-9,18,25-29H,1,10-17,19-20H2,2-4H3/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

UHCWATRWIUHMPV-XIJWKTHWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)N(CC5=CC=CC=C5)CC(=C)N=[N+]=[N-])C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(CCC34C)N(CC5=CC=CC=C5)CC(=C)N=[N+]=[N-])C

Origin of Product

United States

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